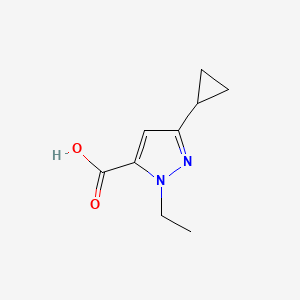
3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid" is a derivative of the 1H-pyrazole-5-carboxylic acid family, which is known for its diverse biological activities and potential use in medicinal chemistry. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can be functionalized to create a variety of compounds with different properties and activities .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through reactions such as cyclization. For example, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis starting from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Although these methods do not directly describe the synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid, they provide insight into the general strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For instance, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, revealing a monoclinic space group and specific cell dimensions . These techniques are essential for verifying the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, including cyclocondensation, functionalization, and selective synthesis. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to produce partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . Additionally, 1H-pyrazole-3-carboxylic acid derivatives can be converted into esters, amides, and other functionalized products through reactions with alcohols or N-nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrazole ring. These properties are crucial for determining the compound's suitability for various applications, including pharmaceuticals. For example, the introduction of an ethyl group at the 1-position and a cyclopropyl group at the 3-position of the pyrazole ring could affect the compound's lipophilicity and, consequently, its biological activity .
properties
IUPAC Name |
5-cyclopropyl-2-ethylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8(9(12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNYNHBRKZQZHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649329 |
Source


|
| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1170123-76-8 |
Source


|
| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



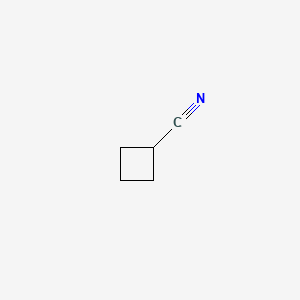
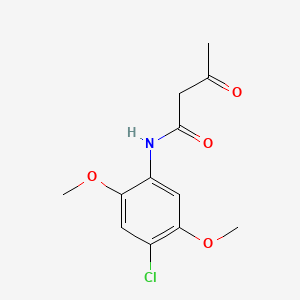

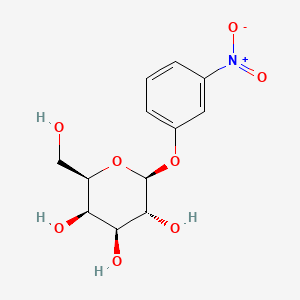
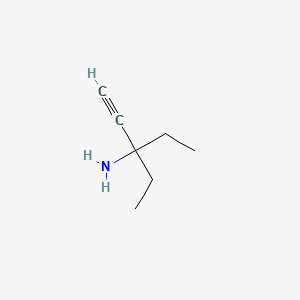

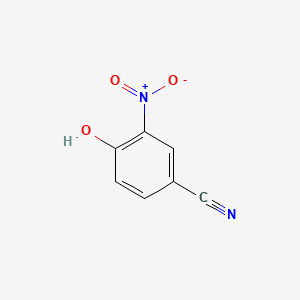


![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)

